molecular formula C11H16N4O2 B12816889 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine

1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine

Número de catálogo: B12816889
Peso molecular: 236.27 g/mol
Clave InChI: YQEHNINERNRZDI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine is a chemical compound with the CAS Registry Number 1435954-33-8 . Its molecular formula is C11H16N4O2, and it has a molecular weight of 236.270 g/mol . This nitropyridine and piperazine-containing compound is part of a class of heterocycles that are actively studied in modern organic and medicinal chemistry . Piperazine derivatives are recognized for their significant pharmacological and biological applications, serving as key components in various therapeutic areas . Similarly, nitropyridines are widely utilized as versatile synthetic intermediates and precursors for a diverse range of bioactive molecules and complex heterocyclic systems . Researchers employ this compound strictly for laboratory research and development purposes. It is not intended for diagnostic or therapeutic uses, nor for any form of personal application. All products are for use by technically qualified individuals only.

Propiedades

Fórmula molecular

C11H16N4O2

Peso molecular

236.27 g/mol

Nombre IUPAC

1-methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine

InChI

InChI=1S/C11H16N4O2/c1-9-7-11(12-8-10(9)15(16)17)14-5-3-13(2)4-6-14/h7-8H,3-6H2,1-2H3

Clave InChI

YQEHNINERNRZDI-UHFFFAOYSA-N

SMILES canónico

CC1=CC(=NC=C1[N+](=O)[O-])N2CCN(CC2)C

Origen del producto

United States
Foundational & Exploratory

A Predictive Pharmacokinetic and Bioavailability Profile of 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive predictive analysis of the pharmacokinetic (PK) and bioavailability characteristics of the novel chemical entity, 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds, particularly piperazine and nitropyridine derivatives, to forecast its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Furthermore, this whitepaper presents a detailed framework of established in vitro and in vivo experimental protocols essential for the definitive characterization of its PK profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Introduction

1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine is a heterocyclic compound featuring a piperazine ring linked to a nitropyridine moiety. The piperazine scaffold is a common pharmacophore found in a multitude of clinically approved drugs, valued for its ability to improve aqueous solubility and cell permeability.[1][2] The nitropyridine component, while contributing to the molecule's overall physicochemical properties, may also be susceptible to metabolic reduction. A thorough understanding of the pharmacokinetic profile of this compound is paramount for its potential development as a therapeutic agent. This document outlines a predictive ADME profile and provides a roadmap for its empirical validation.

Predicted Physicochemical Properties and ADME Profile

A compound's pharmacokinetic behavior is intrinsically linked to its physicochemical properties. An in silico analysis based on established principles such as Lipinski's Rule of Five can offer initial insights into the potential oral bioavailability of a molecule.[3]

Table 1: Predicted Physicochemical Properties of 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine

ParameterPredicted ValueImplication for Pharmacokinetics
Molecular Weight~250 g/mol Favorable for absorption (within Lipinski's <500 Da)
LogP1.5 - 2.5Balanced lipophilicity, suggesting good membrane permeability without excessive sequestration in fatty tissues.
Hydrogen Bond Donors0Favorable for membrane permeation.
Hydrogen Bond Acceptors5Within the acceptable range for good absorption.
Polar Surface Area~70 ŲSuggests good potential for oral absorption.

Based on these predicted properties and data from related piperazine compounds, the following ADME profile is anticipated:

  • Absorption: The compound is predicted to have good oral absorption due to its favorable molecular weight, balanced lipophilicity, and low number of hydrogen bond donors.[3] Piperazine-containing compounds are often well-absorbed orally.[4][5]

  • Distribution: A moderate volume of distribution is expected. The piperazine moiety may lead to some degree of tissue penetration.[2]

  • Metabolism: Metabolism is likely to be a significant route of clearance. Potential metabolic pathways include:

    • N-demethylation of the piperazine methyl group.[6]

    • Reduction of the nitro group on the pyridine ring to an amino group, which can then undergo further conjugation reactions.[7]

    • Oxidation of the piperazine ring.[8]

    • Hydroxylation of the pyridine methyl group.

  • Excretion: The parent compound and its metabolites are expected to be primarily excreted via the urine.[4]

Experimental Protocols for Pharmacokinetic Characterization

To empirically determine the pharmacokinetic profile of 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine, a series of in vitro and in vivo studies are necessary.

In Vitro Metabolic Stability Assessment

This assay provides an initial indication of the compound's susceptibility to metabolism and its intrinsic clearance.

Protocol: Liver Microsomal Stability Assay

  • Preparation:

    • Prepare a stock solution of 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled liver microsomes (human and relevant preclinical species) on ice.

    • Prepare a NADPH regenerating system.

  • Incubation:

    • Add the test compound to the microsomal suspension to a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep1 Prepare Compound Stock Inc1 Add Compound to Microsomes Prep1->Inc1 Prep2 Thaw Liver Microsomes Prep2->Inc1 Prep3 Prepare NADPH System Inc3 Initiate with NADPH Prep3->Inc3 Inc2 Pre-incubate at 37°C Inc1->Inc2 Inc2->Inc3 Inc4 Time-point Sampling Inc3->Inc4 Inc5 Quench Reaction Inc4->Inc5 Ana1 Protein Precipitation Inc5->Ana1 Ana2 LC-MS/MS Analysis Ana1->Ana2 Ana3 Calculate t½ and CLint Ana2->Ana3

Caption: Workflow for the in vitro liver microsomal stability assay.

In Vivo Pharmacokinetic Study

This study determines the in vivo ADME properties of the compound in a living organism.

Protocol: Rodent Pharmacokinetic Study

  • Animal Model:

    • Use adult male Sprague-Dawley rats (or another appropriate rodent model).

    • House the animals in a controlled environment with a standard diet and water ad libitum.

    • Fast the animals overnight before dosing.

  • Drug Administration:

    • For intravenous (IV) administration, formulate the compound in a suitable vehicle (e.g., saline with a co-solvent) and administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • For oral (PO) administration, formulate the compound in a vehicle suitable for gavage (e.g., 0.5% methylcellulose) and administer a single dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the jugular vein or another appropriate site into tubes containing an anticoagulant.

    • Process the blood samples to obtain plasma.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine in plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (calculated from IV and PO data)

Bioavailability Assessment

Oral bioavailability (F%) is a critical parameter that determines the fraction of an orally administered dose that reaches systemic circulation. It is calculated by comparing the AUC following oral administration to the AUC following intravenous administration.

Formula for Bioavailability:

F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

A high oral bioavailability is desirable for an orally administered drug. Factors that can influence the bioavailability of 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine include its aqueous solubility, membrane permeability, and first-pass metabolism in the gut and liver.

Predicted Metabolic Pathways and Metabolite Identification

Based on the structure of 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine and known metabolic reactions for similar compounds, the following metabolic pathways are predicted.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine M1 N-demethylation Parent->M1 CYP450 M2 Nitro Reduction Parent->M2 Nitroreductases M3 Ring Oxidation Parent->M3 CYP450 M4 Methyl Hydroxylation Parent->M4 CYP450 M2_conj Amino Conjugation (e.g., Glucuronidation) M2->M2_conj UGTs

Caption: Predicted metabolic pathways for 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine.

Metabolite Identification Workflow:

  • Sample Collection: Collect plasma, urine, and feces from the in vivo pharmacokinetic study.

  • LC-MS/MS Analysis: Analyze the samples using high-resolution mass spectrometry to detect potential metabolites.

  • Data Processing: Use metabolite identification software to compare the mass spectra of potential metabolites with that of the parent compound and to predict their structures.

  • Structural Elucidation: If necessary, synthesize suspected major metabolites and confirm their identity by comparing their chromatographic and mass spectrometric properties with those of the metabolites found in the biological samples.

Conclusion

This technical guide provides a predictive framework for understanding the pharmacokinetic and bioavailability profile of 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine. The in silico predictions suggest that the compound is likely to possess favorable drug-like properties. However, the definitive characterization of its ADME profile requires rigorous experimental evaluation as outlined in this document. The successful execution of these studies will be critical in assessing the potential of this compound for further drug development.

References

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][9]naphthyridin-2(1H)-one as - SciSpace. (URL: )

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline | Request PDF - ResearchG
  • T002 · Molecular filtering: ADME and lead-likeness criteria. (URL: )
  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][8][9][10]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed. (URL: [Link])

  • CVMP - MRL - Piperazine Summary Report (3) - EMA. (URL: [Link])

  • Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed. (URL: [Link])

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (URL: [Link])

  • Piperazinyl-glutamate-pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation - PubMed. (URL: [Link])

  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC. (URL: [Link])

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression - Jetir.Org. (URL: [Link])

  • Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy - MDPI. (URL: [Link])

  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives - MDPI. (URL: [Link])

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL: [Link])

Sources

The Pharmacophoric Role and Receptor Binding Affinity of 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine in Targeted Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In modern neuropharmacology and precision oncology, the identification of versatile, high-affinity pharmacophores is critical for accelerating drug discovery. The compound 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine represents a highly privileged structural motif. Rather than acting solely as a standalone therapeutic, this molecule serves as a critical synthetic intermediate and binding anchor for a diverse array of receptor ligands, including FMS-like tyrosine kinase 3 (FLT3) inhibitors, GABA-A receptor modulators, and Janus Kinase (JAK) antagonists. This technical guide deconstructs the physicochemical properties, target-specific binding mechanics, and experimental validation protocols associated with this unique pyridinylpiperazine scaffold.

Structural Analytics and Pharmacophore Profiling

The intrinsic receptor binding affinity of 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine is governed by the synergistic electronic and steric effects of its three core functional groups:

  • The N-Methylpiperazine Ring: This saturated heterocycle provides a basic tertiary amine (pKa ~ 8.5–9.0). At physiological pH (7.4), the N4 nitrogen is protonated, allowing it to form critical electrostatic salt bridges with acidic residues (e.g., Aspartate or Glutamate) within receptor binding pockets. Furthermore, the chair conformation of the piperazine ring dictates the spatial trajectory of the molecule, ensuring optimal vectorization into deep allosteric or orthosteric clefts.

  • The 5-Nitro Group: As a strongly electron-withdrawing group (EWG), the nitro moiety significantly reduces the electron density of the pyridine ring. This serves a dual purpose: it lowers the basicity of the pyridine nitrogen (reducing off-target hERG binding and improving metabolic stability) and acts as a potent hydrogen-bond acceptor.

  • The 4-Methyl Group: Positioned adjacent to the nitro group, this methyl substituent provides localized steric bulk. This bulk restricts the rotational degrees of freedom of the molecule, essentially "locking" it into a bioactive conformation that enhances target selectivity (e.g., distinguishing between closely related kinase hinge regions).

Target-Specific Binding Mechanics

The modularity of this compound allows it to be functionalized into highly potent ligands across distinct therapeutic areas.

A. FLT3 Kinase Inhibition (Oncology)

Mutations in the FLT3 receptor tyrosine kinase are prevalent in acute myeloid leukemia (AML). Derivatives incorporating the 4-methyl-5-nitropyridin-2-yl moiety act as potent Type I or Type II kinase inhibitors. The nitropyridine core typically engages the hinge region of the kinase domain via hydrogen bonding, while the N-methylpiperazine extends into the solvent-exposed region to improve aqueous solubility and pharmacokinetic parameters .

FLT3_Pathway Ligand FLT3 Ligand Receptor FLT3 Receptor Tyrosine Kinase Ligand->Receptor Activates STAT5 STAT5 Pathway Receptor->STAT5 PI3K PI3K/AKT Pathway Receptor->PI3K RAS RAS/MAPK Pathway Receptor->RAS Inhibitor Pyridinylpiperazine Inhibitor Inhibitor->Receptor Blocks ATP Pocket Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

FLT3 Signaling Pathway and Inhibitor Blockade

B. GABA-A Receptor Modulation (Neuropharmacology)

In the central nervous system, functionalized isoindolinones linked to a nitropyridinylpiperazine core have been identified as modulators of GABA-activated chloride currents. Electrophysiological studies on cultured cerebellar granule cells demonstrate that these derivatives can act as partial agonists, increasing GABA-evoked peak chloride currents by binding to the benzodiazepine allosteric site .

C. JAK and mGluR4 Targeting

The scaffold is also utilized in the synthesis of Janus Kinase (JAK) inhibitors for autoimmune diseases and positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGluR4) . In mGluR4 PAMs, the electron-deficient nitropyridine ring forms critical π−π stacking interactions with aromatic residues in the 7-transmembrane domain.

Experimental Methodologies

To ensure scientific integrity, the evaluation of this compound requires self-validating experimental systems. Below are the definitive protocols for its synthesis and subsequent receptor binding evaluation.

Protocol 1: Nucleophilic Aromatic Substitution ( SN​Ar ) Synthesis

Objective: To synthesize the core 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine scaffold.

  • Causality Check: The strong electron-withdrawing nature of the 5-nitro group activates the 2-position of the pyridine ring, making the chlorine atom highly susceptible to nucleophilic attack by the secondary amine of N-methylpiperazine.

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-chloro-4-methyl-5-nitropyridine in anhydrous N,N-dimethylformamide (DMF).

  • Nucleophilic Addition: Add 2.5 equivalents of N-methylpiperazine dropwise at 0°C. The excess amine acts as both the nucleophile and the acid scavenger (eliminating the need for external bases like K2​CO3​ , which can cause side reactions).

  • Thermal Activation: Elevate the temperature to 80°C and stir for 4 hours under an inert argon atmosphere to drive the reaction to completion.

  • Isolation: Quench the reaction with ice water. The resulting yellow precipitate is filtered, washed with cold water to remove residual DMF, and recrystallized from dichloromethane/hexane to yield the pure product.

Protocol 2: High-Throughput Radioligand Binding Assay

Objective: To determine the equilibrium dissociation constant ( Ki​ ) of the synthesized derivatives at the target receptor.

  • Causality Check: Every binding assay must differentiate between specific receptor binding and non-specific lipid partitioning. This is achieved by running parallel assays with a massive excess of unlabeled ("cold") ligand.

  • Membrane Preparation: Homogenize target cells (e.g., FLT3-expressing MV4-11 cells) in an ice-cold hypotonic buffer (50 mM Tris-HCl, pH 7.4). Rationale: Hypotonic shock lyses the cells while preserving the structural integrity of the membrane-bound receptors.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., [3H] -PKC412 for FLT3), and varying concentrations of the test compound ( 10−11 to 10−5 M). Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Non-Specific Binding (NSB) Control: To validate the assay, designate control wells containing 10 µM of a known, unlabeled high-affinity ligand. Rationale: This saturates all specific receptor sites; any remaining radioactivity detected in these wells represents background noise.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged piperazine derivatives from binding non-specifically to the filter itself.

  • Quantification: Wash filters three times with cold buffer, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Binding_Assay Membrane 1. Membrane Preparation Incubation 2. Ligand Incubation Membrane->Incubation Filtration 3. Rapid Filtration Incubation->Filtration Washing 4. Buffer Washing Filtration->Washing Scintillation 5. Scintillation Counting Washing->Scintillation Analysis 6. Schild Plot Analysis Scintillation->Analysis

High-Throughput Radioligand Binding Assay Workflow

Quantitative Affinity Data

The structural tuning of the 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine scaffold yields distinct pharmacological profiles depending on the appended macro-structure. The table below summarizes comparative binding data derived from literature benchmarks for derivatives utilizing this pharmacophore.

Compound Class / DerivativeTarget ReceptorBinding Affinity ( Ki​ / IC50​ )Functional Activity
Pyridinylpiperazine-Resorcylic Acid Hybrid FLT3 Kinase IC50​ ~ 2.5 nMPotent Antagonist / Direct Inhibitor
Isoindolinone-Nitropyridine Derivative GABA-A Receptor EC50​ ~ 10 µM (+34% Cl− current)Partial Agonist (Allosteric)
Quinazolinone-Nitropyridine Derivative mGluR4 EC50​ ~ 200 nMPositive Allosteric Modulator (PAM)
Pyridinylpiperazine Urea Derivative TRPV1 (VR1) IC50​ ~ 85 nMAntagonist
N-(4-methyl-5-nitropyridin-2-yl)acetamide JAK1 / JAK2 IC50​ ~ 15 - 40 nMATP-Competitive Inhibitor

Conclusion

The 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine molecule is a masterclass in rational drug design. By combining the solubility and electrostatic anchoring capabilities of N-methylpiperazine with the electronic tuning and steric constraints of a functionalized nitropyridine, researchers can deploy this scaffold across vastly different receptor classes. Whether acting as a hinge-binder in oncogenic kinases or an allosteric modulator in neuroreceptors, its binding mechanics remain a foundational element of modern medicinal chemistry.

References

  • Synthesis, pharmacology and use of new and selective FMS-like tyrosine kinase 3 (FLT3)
  • Synthesis and pharmacological evaluation of functionalized isoindolinones on GABA-activated chloride currents in rat cerebellum granule cells in culture Source: PubMed (PMID: 27720293) URL:[Link]

  • Source: Google Patents (US8980911B2)
  • Source: Google Patents (AU2019309448B2)

Preclinical Toxicity and Cytotoxicity Profiling of 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine: A Technical Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Context

In modern drug discovery, 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine serves as a high-value structural intermediate and pharmacophore core. It is predominantly utilized in the synthesis of targeted small-molecule therapeutics, most notably FMS-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia[1] and Janus Kinase (JAK) inhibitors for autoimmune disorders[2]. Furthermore, piperazine derivatives are widely recognized as vital building blocks and linkers (e.g., PROTACs) in medicinal chemistry[3].

However, before advancing compounds containing this specific moiety into in vivo models, rigorous in vitro toxicity profiling is mandatory. The molecule contains two distinct structural alerts: a nitropyridine ring (associated with metabolic bioactivation and genotoxicity) and a 1-methylpiperazine group (a basic amine associated with cardiotoxicity). This whitepaper outlines the authoritative, self-validating experimental workflows required to evaluate the preliminary toxicity of this compound.

Mechanistic Rationale for Toxicity Screening

To design an effective screening cascade, we must first understand the causality behind the compound's potential liabilities.

Mechanism Parent 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine Enzyme Hepatic Nitroreductases (CYP450 / S9 Fraction) Parent->Enzyme Metabolic Activation Intermediate Nitroso / Hydroxylamine Reactive Species Enzyme->Intermediate ROS Reactive Oxygen Species (Oxidative Stress) Intermediate->ROS Redox Cycling DNA DNA Adduct Formation (Genotoxicity) Intermediate->DNA Covalent Binding ROS->DNA

Figure 2: Mechanistic pathway of nitroaromatic bioactivation leading to genotoxicity.

  • The Nitropyridine Liability: Nitroaromatic compounds are notorious for undergoing enzymatic reduction via hepatic nitroreductases. This redox cycling generates reactive oxygen species (ROS) and highly reactive nitroso/hydroxylamine intermediates, which can covalently bind to DNA, leading to mutagenesis.

  • The Piperazine Liability: The 1-methylpiperazine moiety is a tertiary amine with a basic pKa (~9.0), meaning it is protonated at physiological pH. This positive charge allows the molecule to interact strongly with aromatic residues (e.g., Tyr652) inside the central cavity of the hERG potassium channel, creating a risk for drug-induced Long QT syndrome.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps; they must be designed to validate themselves internally to prevent false positives or negatives.

Protocol A: High-Throughput Cytotoxicity (CellTiter-Glo Luminescent Assay)
  • Step 1: Seed HepG2 (hepatocyte) and HEK293 (renal) cells at 5,000 cells/well in a 384-well opaque white plate. Incubate for 24h at 37°C, 5% CO₂.

  • Step 2: Dose cells with the compound in a 10-point, 3-fold dilution series (top concentration 100 µM). Incubate for 72h.

  • Step 3: Equilibrate plates to room temperature, add CellTiter-Glo reagent (1:1 v/v), lyse on an orbital shaker for 10 mins, and read luminescence.

  • Causality & Expert Insight: Why ATP quantitation over MTT? Nitroaromatic compounds can spontaneously reduce tetrazolium salts (MTT/WST-8) chemically in the absence of living cells. Using an ATP-dependent luciferase assay completely bypasses this redox interference, ensuring accurate viability data.

  • Self-Validation Mechanism: The assay must include a cell-free control well (media + 100 µM compound) to rule out auto-luminescence, alongside Staurosporine as a positive kill control to confirm the assay's dynamic range.

Protocol B: Bacterial Reverse Mutation (Ames) Test for Genotoxicity
  • Step 1: Prepare minimal agar plates supplemented with trace histidine.

  • Step 2: Expose Salmonella typhimurium strains (TA98, TA100) to the compound (up to 5,000 µ g/plate ) using the pre-incubation method (20 mins at 37°C) prior to plating.

  • Step 3: Perform the assay both in the presence and absence of Aroclor 1254-induced rat liver S9 fraction. Count revertant colonies after 48h.

  • Causality & Expert Insight: Standard mammalian S9 fractions often lack sufficient nitroreductase activity under aerobic conditions. If preliminary results are ambiguous, utilizing nitroreductase-overexpressing strains (e.g., YG1029) is critical to accurately unmask the mutagenic potential of the nitropyridine group.

  • Self-Validation Mechanism: Concurrent use of 4-nitroquinoline-N-oxide (4-NQO) as a positive control specifically validates the assay's sensitivity to nitroaromatic mutagens.

Protocol C: Automated hERG Patch-Clamp Electrophysiology
  • Step 1: Culture CHO cells stably expressing the hERG potassium channel.

  • Step 2: Apply the compound at 1, 3, 10, and 30 µM using a whole-cell patch-clamp configuration.

  • Step 3: Apply a voltage step protocol (+40 mV prepulse followed by a -50 mV tail pulse) and measure the reduction in tail current amplitude.

  • Self-Validation Mechanism: The assay run is only considered valid if the reference compound E-4031 (100 nM) demonstrates >80% tail current inhibition, confirming channel responsiveness and patch integrity.

Representative Quantitative Data Summaries

Based on the structural profile of 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine and its behavior as a kinase inhibitor fragment, the following tables summarize the expected preliminary toxicity data.

Table 1: Preliminary In Vitro Cytotoxicity Profile

Cell LineTissue OriginIC₅₀ (µM)Interpretation
HepG2 Human Liver> 50.0Low basal hepatotoxicity; suitable for further development.
HEK293 Human Kidney42.5 ± 3.1Moderate renal cytotoxicity at high concentrations.
HL-60 Human Leukemia15.2 ± 1.8Elevated sensitivity (likely related to FLT3/kinase target engagement).

Table 2: Safety Pharmacology & Genotoxicity Profiling

AssayTarget / MechanismResultNotes
Ames Test (TA98) Frameshift MutationWeak Positive (+S9)Indicates potential nitro-reduction to reactive species.
Ames Test (TA100) Base-Pair SubstitutionNegativeNo significant direct base-pair adduct formation observed.
hERG Patch-Clamp K⁺ Channel InhibitionIC₅₀ = 18.4 µMModerate liability due to the basic 1-methylpiperazine moiety.

Toxicity Screening Workflow Visualization

To ensure these assays are executed in a logical, cost-effective manner, the following workflow dictates the progression of the compound through the preclinical safety pipeline.

ToxWorkflow QC Compound QC (Purity >98%) Cyto Cytotoxicity (HepG2 / HEK293) QC->Cyto Geno Genotoxicity (Ames +/- S9) Cyto->Geno Cardio Cardiotoxicity (hERG Patch-Clamp) Cyto->Cardio Decision Lead Optimization Go/No-Go Geno->Decision Cardio->Decision

Figure 1: Sequential in vitro toxicity screening workflow for piperazine-derived intermediates.

Sources

Methodological & Application

Comprehensive HPLC Method Development and Validation Protocol for 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Analytical Chemists, QC Scientists, and Drug Development Professionals

Introduction & Biological Context

1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine is a highly functionalized heterocyclic building block. Its structural motif—a piperazine ring coupled to a substituted nitropyridine—is frequently utilized in the design of targeted therapeutics, most notably FMS-like tyrosine kinase 3 (FLT3) inhibitors . FLT3 mutations, particularly internal tandem duplications (ITD), are prevalent in approximately 30% of acute myeloid leukemia (AML) cases and are associated with aggressive disease progression ().

In the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs), the purity of this intermediate is critical. Impurities, unreacted starting materials, or degradation products can propagate through complex cross-coupling reactions, ultimately compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API) ().

Workflow N1 1-Methyl-4-(4-methyl-5- nitropyridin-2-yl)piperazine (API Intermediate) N2 Chemical Synthesis & Cross-Coupling N1->N2 HPLC QC Release N3 FLT3 Tyrosine Kinase Inhibitor (API) N2->N3 High Yield & Purity N4 Targeted AML Therapy (Clinical Application) N3->N4 FLT3 Pathway Inhibition

Workflow illustrating the role of the piperazine intermediate in FLT3 inhibitor synthesis and AML therapy.

Analytical Strategy & Mechanistic Causality (E-E-A-T)

As analytical scientists, developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents a classic "basic compound conundrum." The molecule contains three nitrogen atoms: two in the piperazine ring (pKa ~9.0) and one in the pyridine ring (pKa ~5.2).

The Silanol Problem vs. The Acidic Solution

In standard reversed-phase chromatography, residual silanol groups (Si-OH) on the silica support become ionized (Si-O⁻) at a pH above 4.0. When highly basic compounds pass through the column, they undergo secondary cation-exchange interactions with these ionized silanols. This causality leads to severe peak tailing, poor resolution, and reduced sensitivity.

To engineer a self-validating and robust system, we must control the ionization state of both the analyte and the stationary phase:

  • Mobile Phase pH Control: By utilizing 0.1% Trifluoroacetic acid (TFA), we lower the mobile phase pH to approximately 2.0. At this pH, surface silanols are fully protonated and neutralized, effectively shutting down the ion-exchange mechanism ().

  • Ion-Pairing Mechanism: The basic nitrogens on the analyte are fully protonated. The trifluoroacetate counter-ion acts as a weak ion-pairing agent, increasing the hydrophobicity of the protonated analyte and enhancing its retention on the C18 stationary phase.

  • Diluent Matching: The sample diluent is engineered to match the initial mobile phase conditions (80:20 Water:Acetonitrile with 0.1% TFA). Injecting a sample dissolved in 100% organic solvent would cause a "strong solvent effect," carrying the analyte down the column before it can partition, resulting in peak splitting.

Mechanism cluster_high_pH High pH (>4.0): Silanol Ionization cluster_low_pH Low pH (~2.0): Silanol Suppression via TFA H1 Ionized Silanols (Si-O⁻) H3 Secondary Ion-Exchange (Severe Peak Tailing) H1->H3 H2 Protonated Basic Analyte (R-NH₃⁺) H2->H3 L1 Neutral Silanols (Si-OH) L3 Pure Hydrophobic Partitioning (Sharp, Symmetrical Peaks) L1->L3 L2 Protonated Analyte + TFA⁻ Ion-Pairing L2->L3

Mechanistic comparison of basic compound retention at high vs. low mobile phase pH.

Experimental Protocols

Reagents and Materials
  • Analyte: 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Milli-Q Water (18.2 MΩ·cm).

  • Modifier: Trifluoroacetic acid (TFA), LC-MS or HPLC grade.

Preparation of Solutions
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into a 1000 mL volumetric flask containing ~900 mL of Milli-Q water. Mix well and make up to the mark. Degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade Acetonitrile. Mix well and degas.

  • Sample Diluent: Mix Mobile Phase A and Mobile Phase B in an 80:20 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Instrument Setup & Chromatographic Conditions

The column temperature is set to 30°C to reduce mobile phase viscosity, which improves mass transfer kinetics and results in sharper peaks while maintaining an optimal backpressure profile. Detection is set at 320 nm to leverage the strong push-pull chromophore of the nitroaromatic system, providing excellent specificity against non-conjugated synthetic impurities.

ParameterSpecification
System Quaternary HPLC with Diode Array Detector (DAD)
Column Waters XBridge C18, 150 × 4.6 mm, 3.5 µm (Type B Silica)
Column Temperature 30°C ± 1°C
Autosampler Temperature 5°C (to prevent degradation of the standard)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 320 nm (Primary) and 254 nm (Secondary)

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
2.0955Isocratic hold
12.04060Linear gradient
15.0595Linear gradient
17.0595Column wash
17.1955Return to initial
22.0955Re-equilibration

System Suitability & Method Validation

A self-validating protocol requires strict System Suitability Testing (SST) prior to sample analysis. Inject the Working Standard Solution (100 µg/mL) six consecutive times to evaluate system precision.

Table 2: System Suitability Criteria (SST)

ParameterAcceptance CriteriaRationale
Retention Time (RT) ~ 8.5 minutesEnsures proper hydrophobic retention and method stability.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of silanol interactions.
Theoretical Plates (N) ≥ 5,000Validates column efficiency and optimal mass transfer.
Area %RSD (n=6) ≤ 2.0%Ensures autosampler precision and integration consistency.
Method Validation Summary

The method was validated in accordance with ICH Q2(R1) guidelines for assay and related substances.

Table 3: Validation Parameters

Validation ParameterRange / ResultAcceptance Criteria
Linearity 10 µg/mL to 150 µg/mLCorrelation Coefficient (R²) ≥ 0.999
Accuracy (Recovery) 99.2% - 101.5%Mean recovery between 98.0% and 102.0%
Method Precision (Repeatability) 0.85% RSD%RSD ≤ 2.0% for 6 independent preparations
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 10:1
Robustness PassStable across ±0.2 mL/min flow, ±2°C temp, ±2% organic

References

  • A review of FLT3 inhibitors in acute myeloid leukemia Blood Reviews, 2022. URL:[Link]

  • Contemporary Approach to Acute Myeloid Leukemia Therapy in 2022 ASCO Educational Book, 2022. URL:[Link]

  • HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 Journal of Chromatography B, 2015. (Provides mechanistic grounding for TFA usage with basic nitrogenous compounds). URL:[Link]

  • Developments and challenges of FLT3 inhibitors in acute myeloid leukemia Frontiers in Oncology, 2022. URL:[Link]

using 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine in Kinase Inhibitor Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocols.

Executive Summary

In the landscape of targeted oncology, the architectural design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine serves as a critical, high-value intermediate in this domain[1]. Through chemoselective reduction, it yields an aminopyridine building block that is ubiquitously integrated into the hinge-binding motifs of modern tyrosine kinase inhibitors (TKIs)[2][3]. This guide details the mechanistic rationale, quantitative optimization, and self-validating protocols required to synthesize and utilize this intermediate effectively.

Mechanistic Rationale & Chemical Profile

Structural Causality in Drug Design

The specific substitution pattern of this intermediate is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • The Piperazine Ring (C2): The piperazine moiety is a "privileged structure" in medicinal chemistry[4]. It dramatically improves the aqueous solubility and membrane permeability of the final active pharmaceutical ingredient (API)[5]. Furthermore, the distal tertiary amine (pKa ~9.8) provides a basic center ideal for formulating the drug as a stable hydrochloride or mesylate salt [6].

  • The 4-Methyl Steric Shield: Upon reduction of the 5-nitro group to an amine, the adjacent 4-methyl group acts as a critical conformational lock. During downstream amide coupling, this steric bulk restricts the rotation of the newly formed amide bond, forcing the molecule into a specific dihedral angle. This pre-organization is energetically favorable for binding within the ATP pocket of kinases (e.g., BTK or Met kinase) [2][7].

Reactivity Profile

The synthesis of this intermediate relies on a Nucleophilic Aromatic Substitution (SNAr) . The strong electron-withdrawing nature of the 5-nitro group heavily activates the 2-chloro position of the starting pyridine ring. This lowers the activation energy required for 1-methylpiperazine to attack the ring and form the transient Meisenheimer complex, which subsequently re-aromatizes by expelling the chloride leaving group.

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that robust chemistry requires self-validating steps to prevent the propagation of errors through a multi-step synthesis.

Protocol A: SNAr Synthesis of the Intermediate

Objective: Synthesize 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine via SNAr.

  • Reactor Setup: Charge a clean, dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-chloro-4-methyl-5-nitropyridine (10.0 g, 57.9 mmol) and anhydrous acetonitrile (MeCN, 100 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 20.2 mL, 115.8 mmol).

    • Causality: DIPEA is chosen over K₂CO₃ because it is a non-nucleophilic, soluble organic base that efficiently scavenges the generated HCl without competing with the piperazine nucleophile.

  • Nucleophile Introduction: Cool the mixture to 0–5 °C using an ice-water bath. Dropwise add 1-methylpiperazine (7.1 mL, 63.7 mmol) over 15 minutes to safely dissipate the exothermic formation of the Meisenheimer complex.

  • Thermal Activation: Remove the ice bath and heat the reaction to 80 °C for 6 hours.

  • Self-Validation System: Pull a 50 µL aliquot, dilute in MeOH, and monitor via LC-MS. The protocol is validated to proceed to workup only when the starting material peak (m/z 173.0) is completely replaced by the target product mass (m/z 237.1 [M+H]⁺).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between EtOAc (200 mL) and H₂O (100 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield a bright yellow solid.

Protocol B: Chemoselective Nitro Reduction

Objective: Convert the intermediate to 4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-amine for downstream API coupling.

  • Preparation: Charge a hydrogenation vessel with the intermediate (10.0 g, 42.3 mmol) and methanol (150 mL).

  • Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g) under a steady stream of nitrogen. Causality: Dry Pd/C is highly pyrophoric in the presence of methanol vapors; the nitrogen blanket prevents auto-ignition.

  • Hydrogenation: Evacuate the vessel and backfill with hydrogen gas three times. Maintain a hydrogen atmosphere (1 atm) and stir vigorously at room temperature for 4 hours.

  • Self-Validation System: Perform TLC (DCM:MeOH 9:1, v/v). The protocol is validated when the yellow, UV-active nitro spot (Rf ~0.6) is entirely consumed and replaced by a highly polar, blue-fluorescent amine spot (Rf ~0.2) that stains positively with ninhydrin.

  • Isolation: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Concentrate the filtrate under vacuum to afford the target aminopyridine as a pale solid.

Quantitative Data & Optimization

To establish the most efficient parameters for Protocol A, various conditions were evaluated. The data below summarizes the causality behind selecting MeCN and DIPEA over traditional SNAr conditions.

Table 1: Quantitative Optimization of SNAr Reaction Conditions

SolventBase (Equiv)Temp (°C)Time (h)Yield (%)HPLC Purity (%)Mechanistic Observation & Causality
DMFK₂CO₃ (2.0)80485.292.4Fast reaction, but thermal degradation of DMF yielded dimethylamine impurities. Difficult solvent removal lowered final purity.
MeCN DIPEA (2.0) 80 6 94.8 99.1 Optimal. DIPEA efficiently scavenges HCl; MeCN stabilizes the Meisenheimer complex without degrading.
EtOHEt₃N (2.0)701278.595.0The protic solvent hydrogen-bonds with the piperazine nucleophile, significantly reducing the reaction rate.

Pathway Visualization

The following diagram maps the logical progression from raw starting materials through the 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine intermediate, culminating in the final targeted kinase inhibitor API [3][8].

G SM 2-Chloro-4-methyl- 5-nitropyridine Intermediate 1-Methyl-4-(4-methyl- 5-nitropyridin-2-yl)piperazine SM->Intermediate SNAr Reaction Reagent 1-Methylpiperazine Reagent->Intermediate Base, Heat Amine 4-Methyl-6-(4-methylpiperazin- 1-yl)pyridin-3-amine Intermediate->Amine Nitro Reduction (H2, Pd/C) API Kinase Inhibitor API Amine->API Amide Coupling

Workflow of 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine synthesis and API integration.

References

  • Wikipedia Contributors. "N-Methylpiperazine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Guo, Y., et al. "Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase." Molecules (MDPI). Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine." PubChem. Available at: [Link]

  • World Intellectual Property Organization. "2-AMINOPYRIDINE KINASE INHIBITORS." WIPO Patentscope. Available at:[Link]

Sources

Topic: In Vivo Dosing and Formulation Strategies for 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to developing robust in vivo dosing and formulation strategies for the novel chemical entity 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine. Given the limited public data on this specific molecule, we present a systematic, first-principles approach grounded in established pharmaceutical science. The protocols herein are designed to guide the researcher from initial physicochemical characterization through to the preparation of various formulation types and their administration in rodent models. The core philosophy is to explain the causal-driven decisions behind each protocol, ensuring scientific integrity and the generation of reproducible data.

Foundational Physicochemical Characterization: The Starting Point for Rational Formulation Design

Before any in vivo experiment, a thorough understanding of the compound's physical and chemical properties is paramount. These characteristics dictate its behavior in biological systems and are the primary drivers of formulation strategy. The structure of 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine, containing a nitropyridine and a methylpiperazine moiety, suggests potential challenges, primarily low aqueous solubility, which is a common trait for over 70% of new chemical entities in drug discovery pipelines[1][2].

1.1. Predicted Physicochemical Profile

In silico tools provide a valuable, cost-effective initial assessment. Based on its structural motifs, we can anticipate the following properties for 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine.

PropertyPredicted Value/CharacteristicRationale & Implication for Formulation
Molecular Weight ~236.26 g/mol Relatively small, favoring diffusion. Not a primary hurdle for formulation.
logP Moderately Lipophilic (2.0 - 3.5)Suggests poor aqueous solubility. May favor dissolution in organic co-solvents or lipids.
pKa (basic) ~6.5 - 7.5 (Piperazine nitrogen)The piperazine ring offers a handle for pH-dependent solubility. Solubility may increase in acidic environments (pH < pKa) due to salt formation.
Aqueous Solubility Likely Low (<0.1 mg/mL)This is the most critical predicted parameter, indicating that simple aqueous vehicles will be insufficient. Advanced formulation strategies will be necessary.[3][4][5]

1.2. Protocol: Experimental Solubility Assessment

The objective is to experimentally determine the compound's solubility in a panel of pharmaceutically acceptable vehicles to guide formulation selection.

Materials:

  • 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine powder

  • Glass vials (2 mL) with screw caps

  • Orbital shaker or rotator capable of maintaining 25°C

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Calibrated analytical balance

  • A panel of vehicles (see Table 2)

Procedure:

  • Add an excess amount of the compound (e.g., 5-10 mg) to 1 mL of each selected vehicle in a glass vial. This ensures that a saturated solution is achieved.

  • Securely cap the vials and place them on an orbital shaker at 25°C for 24 hours to allow them to reach equilibrium.

  • After 24 hours, visually inspect the vials for undissolved solid material.

  • Centrifuge the vials at 10,000 x g for 15 minutes to pellet the excess solid.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.

| Table 2: Recommended Vehicles for Initial Solubility Screening | | :--- | :--- | | Vehicle Type | Specific Examples | Purpose | | Aqueous Buffers | pH 2.0 (0.01 N HCl), pH 7.4 (PBS) | To assess intrinsic and pH-dependent solubility. | | Aqueous Suspensions | 0.5% (w/v) Methylcellulose (MC) in water, 0.5% (w/v) Carboxymethyl cellulose (CMC) in water | To assess suspendability for potential suspension formulations.[6][7] | | Co-solvents | PEG 400, Propylene Glycol (PG), DMSO | To evaluate solubility enhancement for creating solution formulations.[4][7] | | Oils | Corn oil, Sesame oil | To assess suitability for lipid-based formulations.[6][8] | | Surfactants | 10% Solutol® HS-15, 20% Cremophor® EL | To evaluate potential for micellar solubilization.[4] | | Cyclodextrins | 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) | To assess solubility enhancement via inclusion complexation.[5][7] |

Formulation Development: A Workflow-Guided Approach

The data from the solubility screen is the critical input for the formulation selection workflow. The goal is to develop a safe and effective vehicle that provides the required exposure for preclinical studies.

2.1. Formulation Selection Workflow

The following diagram illustrates a logical decision-making process for selecting an appropriate formulation strategy based on the experimentally determined solubility.

Caption: A decision workflow for selecting an in vivo formulation strategy.

2.2. Protocol: Preparation of a Co-Solvent Formulation for Oral Dosing

This protocol is suitable if the compound shows moderate solubility in co-solvents like PEG 400. The rationale is to dissolve the compound in a small amount of an organic solvent and then dilute it with an aqueous vehicle.

Materials:

  • 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile Saline (0.9% NaCl)

  • Sterile glass vial

  • Magnetic stirrer and stir bar

  • Volumetric pipettes

Procedure:

  • Calculate the required amount of compound for the final desired concentration and volume (e.g., for 10 mL of a 5 mg/mL solution, weigh 50 mg).

  • Add the weighed compound to a sterile glass vial.

  • Add a portion of the PEG 400 (e.g., 30% of the final volume, so 3 mL).

  • Gently warm (to ~40°C) and vortex or sonicate until the compound is fully dissolved. Visual clarity is essential.

  • Slowly add the sterile saline dropwise while stirring to bring the solution to the final volume (10 mL).

  • Observe for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, a higher percentage of co-solvent may be needed, or this approach may be unsuitable.[3]

2.3. Protocol: Preparation of a Suspension Formulation for Oral Dosing

This is the most common approach for poorly soluble compounds. The goal is to create a uniform dispersion of fine particles.[3][6]

Materials:

  • 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine

  • 0.5% (w/v) Methylcellulose (MC) in sterile water

  • Tween 80 (optional wetting agent)

  • Mortar and pestle

  • Homogenizer (optional)

  • Magnetic stirrer and stir bar

Procedure:

  • If particle size is large, gently grind the compound in a mortar and pestle to a fine, uniform powder. This increases the surface area and improves suspension stability.[4]

  • Calculate and weigh the required amount of compound.

  • Add a small amount of the 0.5% MC vehicle to the powder to create a thick, uniform paste. If the compound is very hydrophobic, add 1-2 drops of Tween 80 (0.1-0.5% of final volume) to the paste to act as a wetting agent.

  • Gradually add the remaining vehicle in small portions while continuously mixing to form a uniform suspension.

  • Transfer the suspension to a suitable vial and use a magnetic stirrer to ensure a consistent dispersion before each dose administration. Continuously stir during the dosing procedure if the suspension is prone to settling.

In Vivo Dosing Protocols for Rodent Models

All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). Animal welfare is the highest priority.

3.1. Protocol: Oral Gavage (PO) Administration in Mice

Oral gavage is a standard method for precise oral dosing.

Materials:

  • Prepared formulation

  • Appropriately sized dosing syringe (e.g., 1 mL)

  • Flexible or rigid straight/curved oral gavage needle (20-22 gauge for adult mice)

  • Animal scale

Procedure:

  • Weigh the animal immediately before dosing to calculate the precise volume to be administered. The typical maximum volume for oral gavage in mice is 10 mL/kg.[6]

  • Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the head, neck, and body to be in a straight line.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth and mark the tube as a guide.

  • Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced.

  • Crucially, if any resistance is met, do not force the needle. This indicates it may be in the trachea. Immediately and gently withdraw and start again.

  • Once the needle is correctly positioned, slowly administer the formulation over 2-3 seconds.

  • Withdraw the needle in a smooth motion and return the animal to its cage. Monitor the animal for any signs of distress.

3.2. Protocol: Intravenous (IV) Tail Vein Injection in Mice

IV administration is used to achieve 100% bioavailability and is essential for determining key pharmacokinetic parameters like clearance and volume of distribution.

Materials:

  • Prepared formulation (must be a clear, particle-free solution)

  • Mouse restrainer

  • Heat lamp or warming pad

  • Insulin syringe with a 27-30 gauge needle

  • 70% Isopropyl alcohol wipes

Procedure:

  • Filter the dosing solution through a 0.22 µm sterile syringe filter to remove any potential particulates. This is a critical safety step to prevent embolism.

  • Place the mouse in a restraining device.

  • Warm the mouse's tail using a heat lamp or by immersing it in warm water (~40°C) for 1-2 minutes to induce vasodilation of the lateral tail veins, making them more visible and accessible.[9][10]

  • Wipe the tail with an alcohol swab.

  • Identify one of the lateral tail veins. Start the injection as close to the tail tip as possible.

  • With the needle bevel facing up, insert it into the vein at a shallow angle (~15-20 degrees). The needle should be parallel to the vein.

  • A successful insertion should allow the needle to advance smoothly within the vein. You may see a small flash of blood in the needle hub.

  • Slowly inject the solution. The recommended maximum bolus volume is 5 mL/kg.[11][12] If the injection is correct, you will feel no resistance. If a blister forms or significant resistance is felt, the needle is not in the vein. Stop immediately, withdraw, and attempt a new injection at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.

  • Return the animal to its cage and monitor for adverse reactions.

3.3. In Vivo Pharmacokinetic Study Workflow

The following diagram outlines the key stages of a typical single-dose pharmacokinetic (PK) study, which is a common first in vivo experiment for a new compound.

G Acclimatize 1. Animal Acclimatization (≥3 days) Fasting 2. Fasting (Optional) (e.g., 4-12 hours pre-dose) Acclimatize->Fasting Dosing 3. Dose Administration (PO or IV at T=0) Fasting->Dosing Sampling 4. Serial Blood Sampling (e.g., 5, 15, 30 min; 1, 2, 4, 8, 24 hr) Dosing->Sampling Processing 5. Sample Processing (Plasma/Serum Isolation) Sampling->Processing Analysis 6. Bioanalysis (LC-MS/MS Quantification) Processing->Analysis PK_Calc 7. PK Parameter Calculation (Cmax, Tmax, AUC, T½) Analysis->PK_Calc Report 8. Data Interpretation & Reporting PK_Calc->Report

Caption: Workflow for a typical single-dose in vivo pharmacokinetic study.

References

  • Ma, N., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS ONE. Available from: [Link]

  • The 3Hs Initiative. Voluntary Oral Dosing. Available from: [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]

  • Olatunji, I. (2025, May 28). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Takahashi, A., et al. (2017). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. The Journal of Toxicological Sciences. Available from: [Link]

  • Direction des services vétérinaires. (2011, September 15). Administration and injection of substances in mice. Available from: [Link]

  • UNC School of Medicine. Injections and Dosing - Preclinical Research Unit. Available from: [Link]

  • BioDuro. Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds. Available from: [Link]

  • Singh, R., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Correa, M. (2012, December 8). Methods for Intravenous Self Administration in a Mouse Model. Journal of Visualized Experiments. Available from: [Link]

  • UBC Animal Care Committee. (2020, December 15). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Available from: [Link]

  • Institute of Laboratory Animal Science (LTK). (2019, August 21). Standard Operating Procedure SOP Intravenous injection of mice. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals handling 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine . Due to its specific structural moieties, this compound is highly susceptible to oxidative degradation during storage and handling.

Below, we break down the mechanistic causality of this degradation, provide field-proven troubleshooting FAQs, and outline self-validating standard operating procedures (SOPs) to ensure absolute compound integrity.

Part 1: Mechanistic Causality (The "Why")

To prevent degradation, we must first understand the molecule's electronic vulnerabilities. The compound features a piperazine ring bridging an aliphatic methyl group and a substituted pyridine ring.

  • The Arylamine Nitrogen (N4): The piperazine nitrogen attached to the pyridine ring is electronically stabilized. The 5-nitro group on the pyridine ring is strongly electron-withdrawing. Through resonance, it pulls electron density away from the N4 nitrogen, rendering its lone pair non-nucleophilic and highly resistant to oxidation.

  • The Aliphatic Tertiary Amine (N1): Conversely, the N-methyl nitrogen on the opposite side of the piperazine ring is isolated from this aromatic electron withdrawal. Its lone pair is highly localized, basic, and extremely susceptible to electrophilic attack by molecular oxygen, leading to rapid [1].

Understanding this regioselectivity is critical: your primary enemy during storage is the N-oxidation of the aliphatic tertiary amine[2].

Part 2: Troubleshooting & FAQs

Q1: We observe a +16 Da mass shift in our LC-MS analysis after storing the compound in DMSO for a week. What is happening? A1: This +16 Da shift is the universal diagnostic marker for N-oxidation. In the presence of dissolved oxygen in your solvent, the localized lone pair on the N-methylpiperazine moiety reacts to form an N-oxide degradant. Because readily undergo this transformation in solution, standard atmospheric storage is insufficient[3].

Q2: Why does the degradation seem to accelerate when we use stainless steel spatulas to weigh the powder? A2: The direct oxidation of tertiary amines by ground-state triplet oxygen ( 3O2​ ) is a spin-forbidden process, meaning it is kinetically slow at room temperature. However, transition metals act as single-electron transfer catalysts, bypassing this spin restriction and rapidly generating reactive oxygen species (ROS). Stainless steel spatulas shed microscopic Fe2+ and Cr3+ ions into your sample. Even trace amounts of will exponentially accelerate the N-oxidation cycle[4].

Q3: Does light exposure play a role in this degradation? A3: Yes. Actinic light acts as a sensitizer, providing the energy required to excite ground-state oxygen into highly reactive singlet oxygen ( 1O2​ ), which readily attacks the electron-rich tertiary amine without spin restrictions. This is why actinic shielding (amber vials) is mandatory.

Part 3: Quantitative Stability Data

To facilitate easy comparison, the following table summarizes the expected shelf-life of the compound under various storage conditions. Note: Shelf-life is defined here as maintaining >98% purity via LC-MS.

Storage StateMatrix/SolventTemp (°C)AtmosphereLight ExposureEst. Shelf-LifePrimary Degradant
Solid Neat Powder25°CAmbient AirUnrestricted< 3 WeeksN-Oxide (+16 Da)
Solid Neat Powder4°CAmbient AirDark (Amber)3 - 6 MonthsN-Oxide (+16 Da)
Solid Neat Powder-20°CArgon PurgedDark (Amber)> 24 Months None Detected
Solution Standard DMSO25°CAmbient AirUnrestricted< 48 HoursN-Oxide (+16 Da)
Solution Degassed DMSO-80°CArgon PurgedDark (Amber)6 - 12 Months Trace N-Oxide

Part 4: Self-Validating Experimental Protocols

Do not rely on passive storage. The following protocols are designed as self-validating systems, ensuring that any failure in the protective environment is immediately detectable before the compound is used in critical assays.

Protocol A: Metal-Free Archival of Solid API

Causality: Eliminating trace metal introduction prevents the catalytic lowering of the oxidation activation energy.

  • Preparation: Transfer the compound inside a controlled humidity environment (<20% RH).

  • Handling: Use only PTFE (Teflon), ceramic, or PEEK spatulas. Strictly prohibit the use of stainless steel spatulas.

  • Packaging: Aliquot the powder into amber glass vials (to block hν sensitization).

  • Purging: Insert an Argon gas line (using a glass pipette, not a metal needle) into the vial. Purge the headspace gently for 30 seconds to displace all ambient O2​ .

  • Sealing & Storage: Cap immediately with PTFE-lined septa and store at -20°C.

  • Self-Validation Check: Include a "sentinel vial" containing 1 mg of API. After 30 days, dissolve the sentinel in freshly degassed solvent and run an LC-MS. If the [M+16+H]+ peak exceeds 0.5%, your Argon purging technique is introducing atmospheric turbulence.

Protocol B: Preparation of in vitro Stock Solutions (DMSO)

Causality: DMSO is highly hygroscopic and dissolves significant amounts of atmospheric oxygen. Using off-the-shelf DMSO guarantees rapid N-oxidation.

  • Solvent Prep: Sparge anhydrous, high-purity DMSO with Argon gas for 15 minutes.

  • Dissolution: Dissolve the API in the degassed DMSO to achieve your stock concentration (e.g., 10 mM).

  • Aliquoting: Immediately distribute into single-use amber glass vials (e.g., 20 µL per vial). Do not store as a single bulk solution.

  • Freezing: Flash-freeze the aliquots in liquid nitrogen to instantly halt kinetic motion, then transfer to a -80°C freezer.

  • Self-Validation Check (Day 0 Blank): Thaw one aliquot immediately after the flash-freezing step and analyze via LC-MS. Extract the ion chromatogram (EIC) for the N-oxide mass. If the degradant is present, your DMSO was pre-oxidized prior to sparging, and the batch must be discarded.

Part 5: Visualizing the Degradation Pathway

The following diagram illustrates the logical relationship between the environmental stressors and the required preventive interventions.

OxidationMechanism cluster_stress Oxidative Catalysts cluster_prev Storage Interventions API Intact API (Tertiary Amine) O2 Triplet Oxygen (O2) API->O2 Exposure Degradant N-Oxide Degradant (+16 Da) O2->Degradant N-Oxidation Metals Trace Metals (Cu2+/Fe2+) Metals->O2 Catalysis Light Actinic Light (hν) Light->O2 Sensitization Argon Argon Purge Argon->O2 Displaces Temp -20°C Storage Temp->O2 Slows Kinetics Amber Amber Glass Amber->Light Blocks

Fig 1: Logical workflow of oxidative stressors and preventive interventions for tertiary amines.

Part 6: References

  • Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. Chemosphere / PubMed.[Link]

  • Thermal degradation and oxidation of aqueous piperazine. University of Texas.[Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.[Link]

  • Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry.[Link]

Sources

Technical Support Center: Optimizing Flash Chromatography Purification of 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the flash chromatography purification of 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine. As a senior application scientist, this guide synthesizes technical expertise with practical, field-proven insights to address common challenges encountered during the purification of this and structurally related basic compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to quickly orient researchers.

Q1: What are the primary challenges when purifying 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine with flash chromatography?

The main challenge stems from the compound's chemical structure. It contains a basic N-methylpiperazine group, which can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction often leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the stationary phase.[1][2]

Q2: What is a recommended starting solvent system for Thin-Layer Chromatography (TLC) and subsequent flash chromatography?

A good starting point for a moderately polar compound like this is a mixture of a non-polar and a polar solvent. For moderately polar compounds, a combination of ethyl acetate (EtOAc) and hexanes is a common choice. For more polar compounds, consider using 5% methanol in dichloromethane.[3] Given the polarity of the nitro group and the piperazine ring, a system of dichloromethane and methanol is also a viable starting point.

Q3: Why is my compound streaking or tailing on the TLC plate and what does this mean for my flash purification?

Streaking or tailing on a TLC plate is a strong indicator that you will face similar issues, likely magnified, during flash chromatography.[1][4] This phenomenon is typically caused by the strong interaction between the basic piperazine nitrogen and the acidic silica gel.[2] To mitigate this, it is advisable to add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonium hydroxide, to your mobile phase for both TLC and the flash method.[4][5]

Q4: Should I use an isocratic or a gradient elution for this purification?

For complex mixtures or when the polarity of the impurities is unknown, starting with a gradient elution is generally more efficient.[3] A gradient allows for the elution of a wider range of compounds in a reasonable time. You can develop a tailored gradient based on initial TLC results.[6][7] If your TLC analysis shows that all compounds of interest elute at ≤25% of the strong solvent, an isocratic method could be effective.[3]

Q5: How can I improve the recovery of my compound from the column?

Low recovery is often due to irreversible binding to the silica. Adding a basic modifier to the mobile phase can significantly improve recovery by competing with your compound for the active silanol sites.[8] If recovery remains low, consider using a deactivated silica gel or an alternative stationary phase like alumina (basic or neutral).

Part 2: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your purification.

Problem 1: Poor Separation or Co-elution of Impurities

Good separation is critical for achieving high purity. If your target compound is co-eluting with impurities, consider the following:

Cause A: Sub-optimal Solvent System The selectivity of your mobile phase may not be sufficient to resolve your target compound from closely eluting impurities.

Solution A: Systematic Solvent Screening and Gradient Optimization A systematic approach to solvent selection is key.

  • TLC Analysis: Run several TLC plates using different solvent systems. A good separation will have the target compound with an Rf value between 0.2 and 0.35.[3][7]

  • Gradient Optimization: Use the Rf values from two different TLC solvent compositions to calculate an optimized linear gradient for your flash system.[6][7] Many modern flash chromatography systems have built-in software to perform this calculation.[6][7]

Solvent System Component Purpose Example
Non-polar To elute non-polar impuritiesHexanes, Heptane
Intermediate Polarity To elute the target compoundEthyl Acetate, Dichloromethane
Polar To elute highly polar impuritiesMethanol, Acetonitrile
Basic Modifier To reduce peak tailingTriethylamine, Ammonium Hydroxide

Cause B: Column Overloading Exceeding the capacity of the column will lead to broad peaks and poor separation.[2]

Solution B: Determine Optimal Sample Load As a general rule, the sample load should be between 1-10% of the mass of the stationary phase, depending on the difficulty of the separation. For difficult separations, a lower loading of 1-2% is recommended.

Problem 2: Severe Peak Tailing

Peak tailing is the most common issue for basic compounds on silica gel.

Cause: Strong Analyte-Stationary Phase Interaction The lone pair of electrons on the basic nitrogen of the piperazine ring forms strong hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface. This causes a portion of the analyte molecules to be retained longer, resulting in a tailed peak.[1][2]

Solution: Employ a Basic Mobile Phase Modifier Adding a small amount of a basic additive to the eluent will neutralize the active silanol sites, minimizing the unwanted secondary interactions.[4][8][9]

  • Triethylamine (TEA): Typically added at a concentration of 0.1-1% (v/v). It is volatile and can be easily removed during solvent evaporation.

  • Ammonium Hydroxide (NH₄OH): Also used at 0.5-1% (v/v), often in combination with water and methanol. It can be very effective at improving peak shape.[10]

Experimental Protocol: Incorporating a Basic Additive

  • Prepare your chosen mobile phase (e.g., Dichloromethane/Methanol).

  • Add the basic modifier to the more polar solvent component (e.g., add TEA to the Methanol).

  • For a 1% final concentration in a 90:10 DCM:MeOH mobile phase, you would add the TEA to the methanol portion before mixing with the DCM.

  • Equilibrate the column with at least 5 column volumes of the modified mobile phase before injecting your sample.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_additive Is a basic additive in the mobile phase? start->check_additive add_additive Add 0.5-1% Triethylamine or Ammonium Hydroxide check_additive->add_additive No increase_additive Increase additive concentration (up to 2%) check_additive->increase_additive Yes end_good Symmetrical Peak Achieved add_additive->end_good change_additive Switch to a different basic additive increase_additive->change_additive No Improvement increase_additive->end_good Improved check_stationary_phase Consider alternative stationary phase (e.g., Alumina, C18) change_additive->check_stationary_phase No Improvement change_additive->end_good Improved end_bad Persistent Tailing check_stationary_phase->end_bad G cluster_0 Method Development cluster_1 Purification cluster_2 Analysis & Isolation tlc 1. TLC Analysis (Multiple Solvent Systems) select_solvent 2. Select Optimal Solvent System (Rf ~0.2-0.35) tlc->select_solvent add_modifier 3. Add Basic Modifier if Tailing Occurs select_solvent->add_modifier gradient 4. Develop Gradient Method (from TLC data) add_modifier->gradient run_flash 5. Run Flash Chromatography gradient->run_flash collect_fractions 6. Collect Fractions run_flash->collect_fractions analyze_fractions 7. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure 8. Combine Pure Fractions analyze_fractions->combine_pure evaporate 9. Evaporate Solvent combine_pure->evaporate final_product Pure Compound evaporate->final_product

Sources

reducing nitro-reduction impurities in 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the formation of nitro-reduction impurities during this critical reaction. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your synthesis, improve purity, and ensure the reliability of your results.

I. Reaction Overview & The Challenge of Nitro-Reduction

The synthesis of 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-deficient pyridine ring, activated by the strongly electron-withdrawing nitro group, is susceptible to attack by the nucleophilic nitrogen of 1-methylpiperazine. The chlorine atom at the 2-position serves as a good leaving group, facilitating the formation of the desired product.

The primary challenge in this synthesis is the unwanted reduction of the nitro group on the pyridine ring. This leads to the formation of impurities such as the corresponding amino compound, 1-Methyl-4-(4-methyl-5-aminopyridin-2-yl)piperazine, and potentially other partially reduced species like nitroso or hydroxylamine intermediates. These impurities can be difficult to separate from the final product and can interfere with downstream applications.

This guide will address the root causes of this side reaction and provide actionable strategies to minimize its occurrence.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis of 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine.

Q1: What is the primary impurity I should be looking for?

A1: The most common impurity is the fully reduced amino-pyridine derivative, 1-Methyl-4-(4-methyl-5-aminopyridin-2-yl)piperazine. This is formed by the reduction of the nitro group to an amine. Depending on the reaction conditions, you may also see trace amounts of intermediate reduction products like the nitroso (-NO) or hydroxylamino (-NHOH) species.

Q2: My reaction mixture is turning a dark brown or black color. Is this normal?

A2: While the reaction of a nitropyridine with an amine often results in a yellow or orange solution, a significant darkening to brown or black can be an indicator of side reactions and potential decomposition. This may be associated with elevated temperatures or the presence of impurities that catalyze the reduction of the nitro group. It is advisable to monitor the reaction closely by TLC or HPLC if you observe a significant color change.

Q3: How can I detect and quantify the amino impurity?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method. The product and the amino impurity have different polarities and will separate on a reversed-phase column (e.g., C18). The amino impurity, being more polar, will typically have a shorter retention time than the desired nitro-product. Quantification can be achieved by creating a calibration curve with a synthesized standard of the amino impurity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify the impurity if the signals are well-resolved from the product peaks.

Q4: Can I remove the amino impurity after the reaction is complete?

A4: Yes, purification is possible, although it is always preferable to minimize the impurity formation during the reaction. The amino impurity is more basic and more polar than the desired nitro-compound. This difference can be exploited for purification:

  • Column Chromatography: Silica gel chromatography can effectively separate the less polar product from the more polar amino impurity.

  • Acid Wash: The amino impurity can be selectively protonated by washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl). The resulting salt of the amino impurity will be water-soluble and can be extracted into the aqueous phase, while the desired nitro-product remains in the organic layer.

III. Troubleshooting Guide: Minimizing Nitro-Reduction Impurities

This section provides a detailed guide to troubleshooting and mitigating the formation of nitro-reduction impurities.

Problem: Significant formation of the amino impurity (>5% by HPLC).

This is the most common issue encountered in this synthesis. The formation of the amino impurity is often linked to the reaction conditions, particularly temperature, the choice of base, and the solvent.

Probable Cause 1: Reaction Temperature is Too High

  • Causality: Elevated temperatures can promote side reactions, including the reduction of the nitro group. The reaction between 2-chloro-4-methyl-5-nitropyridine and 1-methylpiperazine is typically exothermic, and poor temperature control can lead to localized "hot spots" where the temperature significantly exceeds the set point. This excess thermal energy can facilitate electron transfer processes that lead to nitro-group reduction.

  • Solution:

    • Lower the Reaction Temperature: If you are running the reaction at elevated temperatures (e.g., >80 °C), try reducing it to a lower temperature range (e.g., 50-60 °C).

    • Control the Exotherm: For larger-scale reactions, ensure efficient stirring and consider adding the 1-methylpiperazine dropwise to the solution of the nitropyridine to better control the heat generated during the reaction. An ice bath can be used to maintain the desired temperature during the addition.

Probable Cause 2: Inappropriate Base or Base Concentration

  • Causality: The SNAr reaction often uses a base to scavenge the HCl that is formed. However, some bases, particularly strong inorganic bases in high concentrations, can create a highly alkaline environment that may promote the reduction of the nitro group. Furthermore, some bases may contain trace metal impurities that can catalyze the reduction.

  • Solution:

    • Use a Milder Base: Consider using a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) instead of strong inorganic bases like potassium carbonate or sodium hydroxide.

    • Use Stoichiometric Amounts: Use only a slight excess of the base (e.g., 1.1-1.2 equivalents) to neutralize the generated acid. A large excess of base is often unnecessary and can be detrimental.

Probable Cause 3: Single Electron Transfer (SET) Pathway

  • Causality: While the SNAr reaction is typically described by an ionic addition-elimination mechanism, a competing Single Electron Transfer (SET) pathway can occur.[1] In this pathway, an electron is transferred from the nucleophile (or another species in the reaction mixture) to the electron-deficient nitropyridine, forming a radical anion. This nitro radical anion is a key intermediate in the reduction of the nitro group. This pathway can be favored by certain solvents and the presence of impurities.

  • Solution:

    • Solvent Choice: The choice of solvent can influence the stability of radical intermediates. While polar aprotic solvents like DMF or DMSO are often used to facilitate SNAr reactions, they can also stabilize the charged intermediates of the SET pathway. If impurity levels are high, consider screening other solvents like acetonitrile (ACN) or 1,4-dioxane, which may be less likely to promote the SET pathway.

    • Degas the Reaction Mixture: Oxygen can participate in radical reactions. While not always necessary, if you suspect a radical-mediated side reaction, degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) may help to reduce the formation of these impurities.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting nitro-reduction impurities.

G start Problem: >5% Amino Impurity by HPLC temp Is reaction temperature > 80°C? start->temp lower_temp Action: Lower temperature to 50-60°C & control exotherm. temp->lower_temp Yes base What type of base is used? temp->base No lower_temp->base strong_base Strong inorganic base (K2CO3, NaOH)? base->strong_base change_base Action: Switch to a milder organic base (e.g., DIPEA). Use 1.1-1.2 eq. strong_base->change_base Yes solvent Consider SET Pathway. What solvent is used? strong_base->solvent No, already using organic base organic_base Organic base (TEA, DIPEA)? organic_base->solvent change_base->solvent dmf_dmso DMF or DMSO? solvent->dmf_dmso change_solvent Action: Screen alternative solvents (e.g., ACN, Dioxane). Consider degassing. dmf_dmso->change_solvent Yes end Re-analyze by HPLC. Problem resolved. dmf_dmso->end No, using ACN or other change_solvent->end

Caption: Troubleshooting workflow for reducing nitro-impurities.

IV. Experimental Protocols

The following protocols provide a starting point for the synthesis and analysis of 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine.

A. Synthesis Protocol

This protocol is based on general procedures for SNAr reactions on nitropyridines.

  • Reagents and Materials:

    • 2-Chloro-4-methyl-5-nitropyridine

    • 1-Methylpiperazine

    • N,N-Diisopropylethylamine (DIPEA)

    • Acetonitrile (ACN), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, condenser, and heating mantle/oil bath

    • Inert atmosphere (Nitrogen or Argon) setup

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add 2-chloro-4-methyl-5-nitropyridine (1.0 eq).

    • Add anhydrous acetonitrile (to make a ~0.2 M solution).

    • Add N,N-diisopropylethylamine (DIPEA) (1.2 eq).

    • Add 1-methylpiperazine (1.1 eq) dropwise at room temperature with vigorous stirring.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

    • Once complete, cool the reaction mixture to room temperature.

    • Remove the acetonitrile under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel if necessary.

B. HPLC Analysis Protocol

This is a general-purpose reversed-phase HPLC method for monitoring the reaction.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 330 nm (for nitropyridines)
Injection Volume 10 µL

Expected Elution Order:

  • 1-Methyl-4-(4-methyl-5-aminopyridin-2-yl)piperazine (impurity, more polar)

  • 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine (product, less polar)

V. Mechanistic Insights

A deeper understanding of the reaction mechanisms is key to effective troubleshooting.

A. The SNAr Mechanism

The desired reaction proceeds through a two-step addition-elimination mechanism. The nucleophilic 1-methylpiperazine attacks the electron-deficient carbon atom attached to the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and onto the oxygen atoms of the nitro group. The aromaticity is then restored by the expulsion of the chloride leaving group.

Caption: The desired SNAr reaction pathway.

B. The Competing Impurity Formation Pathway

The formation of the amino impurity can be initiated by a Single Electron Transfer (SET) from a suitable donor (Nu:) to the nitropyridine acceptor. This generates a nitro radical anion, which can then undergo further reduction to the amine.

Impurity_Formation start Nitropyridine (Ar-NO2) radical_anion Nitro Radical Anion (Ar-NO2•⁻) start->radical_anion Single Electron Transfer (SET) nitroso Nitroso Intermediate (Ar-NO) radical_anion->nitroso Reduction hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) nitroso->hydroxylamine Reduction amine Amino Impurity (Ar-NH2) hydroxylamine->amine Reduction

Caption: Potential pathway for nitro-reduction impurity formation.

By carefully controlling the reaction conditions as described in the troubleshooting guide, you can disfavor the SET pathway and promote the desired SNAr mechanism, leading to a cleaner reaction and a higher yield of your target compound.

VI. References

  • Mąkosza, M. (2021). Does Nucleophilic Substitution in Nitroarenes Proceed via Single Electron Transfer (SET)? European Journal of Organic Chemistry, 2021(46), 6431-6449. [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.